CCG-63802
CAS No.: 620112-78-9
Cat. No.: VC0522935
Molecular Formula: C26H18N4O2S
Molecular Weight: 450.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 620112-78-9 |
---|---|
Molecular Formula | C26H18N4O2S |
Molecular Weight | 450.5 g/mol |
IUPAC Name | (E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
Standard InChI | InChI=1S/C26H18N4O2S/c1-16-7-5-9-19(13-16)32-24-20(26(31)30-12-6-8-17(2)23(30)29-24)14-18(15-27)25-28-21-10-3-4-11-22(21)33-25/h3-14H,1-2H3/b18-14+ |
Standard InChI Key | VFSVKVQMZDJFQX-NBVRZTHBSA-N |
Isomeric SMILES | CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 |
SMILES | CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4 |
Canonical SMILES | CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4 |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Characteristics
CCG-63802 (chemical name: (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile) is a small organic molecule with the formula C<sub>26</sub>H<sub>18</sub>N<sub>4</sub>O<sub>2</sub>S and a molecular weight of 450.51 g/mol . Key structural features include:
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A benzothiazole moiety linked to a pyridopyrimidinone core via an α,β-unsaturated nitrile group
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Substituents at positions 9 (methyl) and 2 (3-methylphenoxy) that enhance RGS4 binding
Table 1: Physicochemical Properties of CCG-63802
The compound’s stability is maintained under recommended storage conditions, with a shelf life exceeding 12 months when stored properly .
Pharmacological Profile
Selectivity and Potency
CCG-63802 demonstrates remarkable selectivity among RGS proteins, with a potency hierarchy of RGS4 > RGS19 ≈ RGS16 > RGS8 >> RGS7 . This selectivity arises from its allosteric binding to the B-site of RGS4, a region implicated in physiological modulation by acidic phospholipids and calmodulin .
Table 2: Inhibitory Activity Against RGS Proteins
RGS Protein | IC<sub>50</sub> (μM) | Assay Type | Source |
---|---|---|---|
RGS4 | 1.9 | GTPase acceleration | |
RGS19 | 9.0 | [35S]GTPγS binding | |
RGS16 | 9.0 | Cell-based NanoLuc | |
RGS8 | >100 | GTPase acceleration |
Mechanism of Action
CCG-63802 operates through two distinct mechanisms:
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Allosteric Inhibition: Binds to a peripheral site on RGS4, inducing conformational changes that disrupt RGS4-Gα<sub>o</sub> interactions . Thermal shift assays confirm direct binding to RGS4 without affecting Gα<sub>o</sub> stability .
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GAP Activity Suppression: Reduces the GTPase-accelerating protein (GAP) activity of RGS4 by 80% at 10 μM, prolonging Gα<sub>o</sub> signaling .
In HEK-293 cells, CCG-63802 (10 μM) reverses 8-Br-cGMP inhibition of BK channels, validating its functional efficacy in cellular systems .
Therapeutic Applications in Neuropathic Pain
Preclinical Evidence
In the partial sciatic nerve ligation (PSNL) rat model, intrathecal administration of CCG-63802 (10 mg/kg, twice daily for 7 days):
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Attenuated thermal hyperalgesia by 62% (p < 0.01 vs. vehicle)
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Restored spinal anandamide levels to baseline (1.8 ± 0.3 pmol/mg protein vs. 0.9 ± 0.2 in PSNL controls)
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Normalized CB1 receptor signaling, rescuing HU210-induced cAMP inhibition (85% vs. 45% in untreated PSNL rats)
Mechanism of Analgesia
The antinociceptive effects involve:
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CB1 Receptor Pathway: CCG-63802 reverses RGS4-mediated attenuation of CB1-controlled ERK1/2 phosphorylation (2.1-fold increase vs. RGS4-overexpressing cells) .
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Endocannabinoid Modulation: Elevated spinal anandamide enhances tonic activation of CB1 receptors, potentiating endogenous analgesia .
Comparative Analysis with Related Compounds
Table 3: RGS4 Inhibitors Comparison
CCG-63802’s reversibility and selectivity profile make it superior to earlier inhibitors like CCG-4986, which suffers from off-target effects due to covalent modification .
Research Limitations and Future Directions
While CCG-63802 shows promise, key challenges remain:
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Blood-Brain Barrier Penetration: Current studies rely on intrathecal delivery; oral bioavailability needs evaluation .
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Long-Term Safety: Chronic RGS4 inhibition may dysregulate cardiovascular or metabolic functions .
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Structural Optimization: Modifications to the pyridopyrimidinone core could improve potency (e.g., halogen substitution at C9) .
Ongoing research focuses on prodrug formulations and combination therapies with cannabinoid agonists to enhance therapeutic efficacy .
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